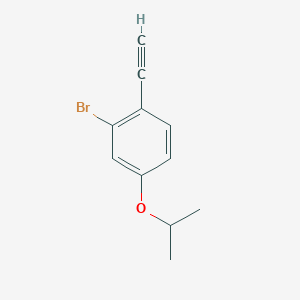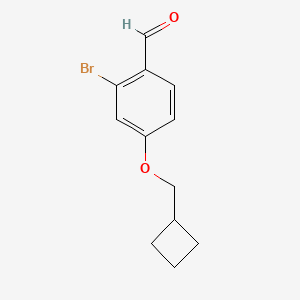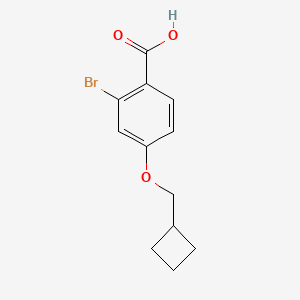
tert-Butyl 2-(3-Bromo-2-fluorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(3-Bromo-2-fluorophenoxy)acetate: is an organic compound that features a tert-butyl ester group attached to a 2-(3-bromo-2-fluorophenoxy)acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-Bromo-2-fluorophenoxy)acetate typically involves the reaction of 3-bromo-2-fluorophenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-(3-Bromo-2-fluorophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or fluorine atoms.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Products include substituted phenoxyacetates.
Oxidation and Reduction: Products vary depending on the specific reaction but may include oxidized or reduced derivatives of the original compound.
Ester Hydrolysis: The major product is 2-(3-bromo-2-fluorophenoxy)acetic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2-(3-Bromo-2-fluorophenoxy)acetate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through various coupling reactions.
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit interesting biological activities that warrant further investigation.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it a valuable intermediate in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(3-Bromo-2-fluorophenoxy)acetate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In oxidation-reduction reactions, the compound undergoes changes in the oxidation state of its atoms, leading to the formation of new products.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl bromoacetate
- tert-Butyl chloroacetate
- Ethyl bromoacetate
- Methyl bromoacetate
Comparison: tert-Butyl 2-(3-Bromo-2-fluorophenoxy)acetate is unique due to the presence of both bromine and fluorine atoms on the phenoxy ring, which can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds like tert-Butyl bromoacetate or tert-Butyl chloroacetate, the additional fluorine atom can provide different electronic effects, potentially leading to unique reaction pathways and products.
Eigenschaften
IUPAC Name |
tert-butyl 2-(3-bromo-2-fluorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO3/c1-12(2,3)17-10(15)7-16-9-6-4-5-8(13)11(9)14/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBSFPCWNGKRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C(=CC=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[3-(3-Fluoro-4-methylphenyl)phenyl]methanol](/img/structure/B8170821.png)
